L-Tyrosine, N-(N-(N-(N-(N-(N,N-diethyl-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-

Catalog No.
S15803328
CAS No.
129816-92-8
M.F
C61H100N10O13
M. Wt
1181.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine, N-(N-(N-(N-(N-(N,N-diethyl-N2-(N-(N-((...

CAS Number

129816-92-8

Product Name

L-Tyrosine, N-(N-(N-(N-(N-(N,N-diethyl-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]-N,N-diethylacetamide

Molecular Formula

C61H100N10O13

Molecular Weight

1181.5 g/mol

InChI

InChI=1S/C61H100N10O13/c1-20-38(11)51-53(74)62-34-47(73)66(15)49(36(7)8)54(75)63-43(32-41-27-29-42(83-19)30-28-41)61(82)84-40(13)56(77)71-31-25-24-26-44(71)57(78)67(16)50(37(9)10)55(76)64-48(35(5)6)59(80)65(14)45(33-46(72)70(22-3)23-4)58(79)69(18)52(39(12)21-2)60(81)68(51)17/h27-30,35-40,43-45,48-52H,20-26,31-34H2,1-19H3,(H,62,74)(H,63,75)(H,64,76)/t38-,39-,40+,43-,44-,45-,48-,49-,50-,51-,52-/m0/s1

InChI Key

DQFWBGMQIGSEOT-XUHIFJSHSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)N(CC)CC)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)N(CC)CC)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

L-Tyrosine, N-(N-(N-(N-(N-(N,N-diethyl-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))- is a complex organic compound derived from L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound is characterized by multiple substitutions on the tyrosine backbone, which enhance its biological activity and specificity. The structure includes various amino acid residues and functional groups that contribute to its unique properties.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, leading to the synthesis of larger peptides or proteins.
  • Hydrolysis: In aqueous environments, the lactone form can hydrolyze to release L-Tyrosine and other byproducts.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, potentially leading to the formation of biogenic amines.

L-Tyrosine is known for its role as a precursor in the biosynthesis of several important neurotransmitters, including:

  • Dopamine: A critical neurotransmitter involved in mood regulation and cognitive functions.
  • Epinephrine (Adrenaline) and Norepinephrine (Noradrenaline): These catecholamines are vital for the body's stress response and are involved in regulating heart rate and blood pressure.

Additionally, L-Tyrosine has been studied for its potential effects on cognitive performance under stress, suggesting that it may help improve memory and alertness during challenging conditions .

The synthesis of L-Tyrosine derivatives typically involves several strategies:

  • Chemical Synthesis: Utilizing starting materials such as phenol and malonic acid derivatives through multi-step organic reactions.
  • Biotechnological Approaches: Employing microbial fermentation processes where specific strains are engineered to produce L-Tyrosine from simpler substrates like glucose.
  • Enzymatic Methods: Utilizing enzymes such as tyrosine hydroxylase to catalyze the conversion of phenylalanine into L-Tyrosine in vitro.

The applications of L-Tyrosine and its derivatives span various fields:

  • Pharmaceuticals: Used in the formulation of drugs targeting mood disorders and cognitive enhancement.
  • Nutrition: Commonly included in dietary supplements aimed at improving mental performance and reducing stress.
  • Cosmetics: Employed in formulations due to its role in melanin production, impacting skin pigmentation.

Research indicates that L-Tyrosine interacts with various biochemical pathways:

  • Neurotransmitter Synthesis: It enhances the production of dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and stress response .
  • Protein Kinase Activity: Tyrosine phosphorylation plays a significant role in signal transduction pathways, influencing cellular responses to external stimuli .

Studies have also explored its potential interactions with other compounds that affect neurotransmitter systems, suggesting synergistic effects when combined with certain supplements or medications.

Several compounds share structural or functional similarities with L-Tyrosine. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
PhenylalanineAn essential amino acid without hydroxyl groupPrecursor to L-Tyrosine; essential for humans
Dopa (Dihydroxyphenylalanine)Hydroxylated form of phenylalanineDirect precursor to dopamine synthesis
L-DOPA Methyl EsterMethylated derivative of DopaEnhanced bioavailability; used in Parkinson's treatment
TyramineA naturally occurring monoamineInvolved in blood pressure regulation; derived from L-Tyrosine

L-Tyrosine's complexity arises from its extensive substitutions which enhance its biological activity compared to simpler compounds like phenylalanine. This makes it particularly valuable in therapeutic contexts where modulation of neurotransmitter systems is desired.

XLogP3

6.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

1180.74713328 g/mol

Monoisotopic Mass

1180.74713328 g/mol

Heavy Atom Count

84

Dates

Last modified: 08-15-2024

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